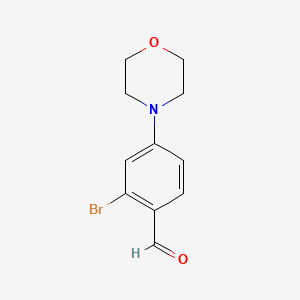

2-bromo-4-(n-morpholino)-benzaldehyde

説明

2-bromo-4-(n-morpholino)-benzaldehyde is a synthetic organic compound with the chemical formula C11H12BrNO2 and a molecular weight of 270.12 g/mol. It is primarily used for research purposes and is not intended for human or veterinary use. This compound is known for its versatile properties, making it valuable in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-(n-morpholino)-benzaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the selective oxidation of 4-bromobenzyl alcohol to 4-bromobenzaldehyde using 2-Iodoxy-5-Methylbenzenesulfonic Acid as a catalyst and Oxone as the oxidizing agent . This reaction is carried out in acetonitrile at room temperature and then heated to 70°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories using the aforementioned synthetic routes. The scalability of these methods allows for the production of the compound in larger quantities for industrial applications.

化学反応の分析

Types of Reactions

2-bromo-4-(n-morpholino)-benzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include Oxone and 2-Iodoxy-5-Methylbenzenesulfonic Acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

Synthesis and Reactivity

This compound can be synthesized through various methods, including:

- Carbonylative Stille Couplings : This method involves coupling reactions that utilize the aldehyde group for further functionalization.

- Knoevenagel Condensation : It can react with active methylene compounds to form α,β-unsaturated carbonyl compounds, which are valuable intermediates in organic synthesis.

- Intramolecular Amination : The compound can participate in reactions that lead to cyclic structures, enhancing its utility in drug design.

Medicinal Chemistry

2-Bromo-4-(N-morpholino)-benzaldehyde serves as a scaffold for developing new pharmaceutical agents. Its derivatives have shown potential as:

- Aldehyde Dehydrogenase Inhibitors : Research indicates that related compounds can inhibit aldehyde dehydrogenases, which are crucial in cancer metabolism and differentiation processes .

Organic Synthesis

The compound plays a significant role in organic synthesis due to its reactive aldehyde functional group. Notable applications include:

- Synthesis of Heterocycles : It can be used to create various heterocyclic compounds through cyclization reactions, which are important in drug development.

- Formulation of Cosmetic Products : Its derivatives are explored for use in cosmetic formulations due to their stability and effectiveness as skin conditioning agents .

Table 1: Reactivity Overview of this compound

Table 2: Potential Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Aldehyde Dehydrogenase Inhibition | Inhibits specific isoforms related to cancer metabolism | |

| Anticancer Activity | Shows promise in reducing cell viability in cancer models |

Case Study 1: Aldehyde Dehydrogenase Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibitory effects on aldehyde dehydrogenase enzymes, which are implicated in cancer cell differentiation. The results indicated a dose-dependent reduction in cell viability across various cancer lines, suggesting potential therapeutic applications in oncology .

Case Study 2: Organic Synthesis Applications

In another study focusing on organic synthesis, researchers utilized this compound as a key intermediate for synthesizing novel heterocyclic compounds. The resulting products displayed enhanced biological activities, highlighting the compound's versatility as a synthetic building block .

作用機序

The mechanism of action of 2-bromo-4-(n-morpholino)-benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the aldehyde group can form covalent bonds with nucleophiles, while the bromine atom can undergo substitution reactions.

類似化合物との比較

2-bromo-4-(n-morpholino)-benzaldehyde can be compared with other similar compounds, such as:

4-Bromobenzaldehyde: Lacks the morpholine ring, making it less versatile in certain applications.

4-Morpholin-4-ylbenzaldehyde: Lacks the bromine atom, affecting its reactivity in substitution reactions.

The presence of both the bromine atom and the morpholine ring in this compound makes it unique and valuable for specific research applications .

生物活性

2-Bromo-4-(N-morpholino)-benzaldehyde (CAS No. 883522-52-9) is an organic compound that has garnered attention due to its potential biological activities. This compound features a bromine atom and a morpholine group, which contribute to its unique chemical properties and biological interactions. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₁H₁₂BrNO₂

- Molecular Weight : 270.12 g/mol

These properties facilitate its interaction with various biological targets, making it a candidate for further research.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It has been shown to exhibit various mechanisms, including:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It can bind to specific receptors, influencing signaling pathways within cells.

Antimicrobial Activity

Research indicates that this compound displays significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 2.33 µM |

| Pseudomonas aeruginosa | 13.40 µM |

The compound's structure allows it to penetrate bacterial membranes effectively, contributing to its antimicrobial efficacy .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against several fungal strains, including Candida albicans. The observed MIC values range from 16.69 µM to 78.23 µM, indicating moderate antifungal potential .

Case Studies and Research Findings

-

Study on Antimicrobial Properties :

A comprehensive study evaluated the antimicrobial effects of various morpholino-substituted benzaldehydes, including this compound. The findings highlighted its potent activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics . -

Mechanistic Insights :

Another research article explored the biochemical pathways influenced by this compound. It was found that the compound interacts with bacterial enzymes critical for cell wall synthesis, leading to cell lysis and death . -

Structure-Activity Relationship (SAR) :

A detailed SAR analysis revealed that modifications in the morpholine group significantly affect the biological activity of the compound. Variations in substituents on the benzaldehyde moiety also influenced its potency against microbial targets .

特性

IUPAC Name |

2-bromo-4-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-11-7-10(2-1-9(11)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLUXWMBHPQEKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428096 | |

| Record name | 2-bromo-4-morpholin-4-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883522-52-9 | |

| Record name | 2-bromo-4-morpholin-4-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。